

## Cross-reactivity profiling of ZM39923 against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025



# ZM39923: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase cross-reactivity profile of **ZM39923**, a known inhibitor of Janus kinase 3 (JAK3) and tissue transglutaminase 2 (TGM2). Due to the limited availability of comprehensive public data on the kinome-wide selectivity of **ZM39923**, this document summarizes the existing inhibition data and contrasts it with the well-characterized profile of tofacitinib, a clinically approved pan-JAK inhibitor. This comparison aims to offer researchers a valuable resource for interpreting experimental results and guiding future research involving **ZM39923**.

#### Kinase Inhibition Profile: ZM39923 vs. Tofacitinib

The following table summarizes the known inhibitory activities of **ZM39923** and tofacitinib against a selection of kinases. It is important to note that the data for **ZM39923** is limited to a small number of kinases, whereas a more extensive dataset is available for tofacitinib.



| Kinase Target      | ZM39923 Inhibition                    | Tofacitinib Inhibition (IC50, nM) |
|--------------------|---------------------------------------|-----------------------------------|
| Primary Targets    |                                       |                                   |
| JAK3               | pIC50: 7.1 (approx. 79 nM)[1]         | 1[2]                              |
| TGM2               | IC50: 10 nM[3][4]                     | Data not available                |
| JAK Family Kinases |                                       |                                   |
| JAK1               | pIC50: 4.4 (approx. 40,000 nM)[1][5]  | 112[2]                            |
| JAK2               | Almost no activity[5]                 | 20[2]                             |
| TYK2               | Data not available                    | 410                               |
| Other Kinases      |                                       |                                   |
| EGFR               | pIC50: 5.6 (approx. 2,512 nM) [1]     | >10,000                           |
| Lck                | pIC50 < 5.0 (>10,000 nM)[3][4]        | 1,800                             |
| CDK4               | pIC50 < 5.0 (>10,000 nM)[1][3]<br>[4] | >10,000                           |

Note: pIC50 values were converted to approximate IC50 values in nM for comparison. The selectivity of **ZM39923** for JAK3 over JAK1 is significant, though its potency is less than that of tofacitinib. It is also a potent inhibitor of the non-kinase enzyme TGM2.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

### **Kinase Inhibition Assays**

Kinase selectivity profiling is crucial for characterizing the specificity of small molecule inhibitors. A common method for this is the KINOMEscan $^{\text{TM}}$  assay, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

General Protocol (based on KINOMEscan™ methodology):

- Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for detection.
- Compound Preparation: Test compounds (e.g., **ZM39923**, tofacitinib) are serially diluted to a range of concentrations.
- Binding Assay: Kinases are incubated with the immobilized ligand and the test compound in multi-well plates.
- Washing: Unbound kinase is washed away.
- Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified by qPCR.
- Data Analysis: The amount of bound kinase is compared to a DMSO control to determine the percent inhibition. IC50 or Kd values are then calculated from the dose-response curves.

### **Transglutaminase 2 (TGM2) Inhibition Assay**

The inhibitory activity of **ZM39923** against TGM2 can be assessed using a fluorescence-based assay that measures the incorporation of a fluorescently labeled substrate into a protein.

Principle: The assay quantifies the calcium-dependent crosslinking activity of TGM2. A primary amine-containing fluorescent probe acts as a substrate for TGM2, which incorporates it into a glutamine-containing protein substrate. The resulting increase in fluorescence is proportional to TGM2 activity.

General Protocol:



- Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl2), recombinant human TGM2, a glutamine-containing substrate (e.g., N,N-dimethylcasein), and a fluorescent amine substrate (e.g., monodansylcadaverine).
- Compound Preparation: Prepare serial dilutions of **ZM39923**.
- Enzyme Reaction: In a multi-well plate, combine the TGM2 enzyme, the glutamine substrate, and the test compound.
- Initiation of Reaction: Initiate the reaction by adding the fluorescent amine substrate.
- Incubation: Incubate the reaction at 37°C for a specified period.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the presence of the inhibitor compared to a DMSO control. Determine the IC50 value from the dose-response curve.

## Visualizations Experimental Workflow for Kinase Profiling









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ZM 39923 hydrochloride | JAK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Cross-reactivity profiling of ZM39923 against a kinase panel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684413#cross-reactivity-profiling-of-zm39923against-a-kinase-panel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com